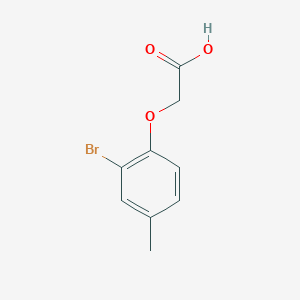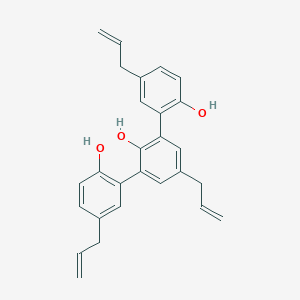
Dunnianol
Descripción general
Descripción
Dunnianol: is a natural sesquineolignan compound derived from the bark of the plant Illicium dunnianum. It is known for its moderate antibacterial activity, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . This compound has a molecular formula of C27H26O3 and a molecular weight of 398.49 g/mol .
Aplicaciones Científicas De Investigación
Dunnianol has several scientific research applications, including:
Mecanismo De Acción
Target of Action
This compound, a natural sesqui-neoligan derived from the leaves and stems of Illicium simonsii Maxim, has been found to possess moderate antibacterial activity . The primary targets of this compound are bacterial strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) . These bacteria are responsible for various infections and have shown resistance to multiple antibiotic classes .
Mode of Action
This compound interacts with its targets by disrupting the cell membrane . This disruption leads to the death of the bacteria, making this compound an effective antibacterial agent . The introduction of (dimethylamino)methyl at the ortho position of the phenolic hydroxyl group of this compound could obtain a more active compound .
Biochemical Pathways
It is known that this compound disrupts the cell membrane of mrsa , which could imply an impact on the lipid metabolism pathway or other pathways associated with cell membrane integrity and function.
Pharmacokinetics
It is mentioned that to improve the antibacterial activity and solubility of this compound, a series of this compound-based mannich bases were prepared . This suggests efforts to enhance the bioavailability of this compound.
Result of Action
The result of this compound’s action is the rapid killing of MRSA, more rapidly than vancomycin .
Análisis Bioquímico
Biochemical Properties
Dunnianol interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) through its antibacterial properties .
Cellular Effects
This compound influences cell function by disrupting the cell membrane, which results in the death of MRSA cells . This disruption is more rapid than that caused by vancomycin, a commonly used antibiotic .
Molecular Mechanism
The molecular mechanism of this compound involves the disruption of the cell membrane, leading to the death of MRSA cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dunnianol can be synthesized through various methods. One common method involves the oxidative phenolic coupling of chavicol using potassium ferricyanide (K3Fe(CN)6) . Another method includes a double Suzuki cross-coupling reaction as a key step .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the bark of Illicium dunnianum. The extraction process includes solvent extraction followed by purification steps such as column chromatography to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: Dunnianol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or benzoyl peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, benzoyl peroxide.
Substitution: Dimethylamine, formaldehyde.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Substitution: this compound-based Mannich bases with enhanced antibacterial activity.
Comparación Con Compuestos Similares
- Isodunnianol
- Magnolol
- Honokiol
- Isomagnolol
- Macranthol
Propiedades
IUPAC Name |
2,6-bis(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c1-4-7-18-10-12-25(28)21(14-18)23-16-20(9-6-3)17-24(27(23)30)22-15-19(8-5-2)11-13-26(22)29/h4-6,10-17,28-30H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBCEMUNKQWXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


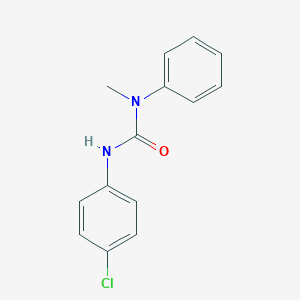
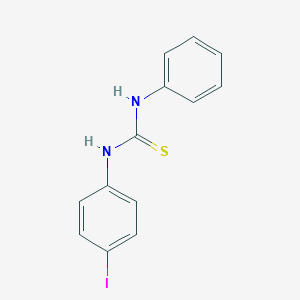
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
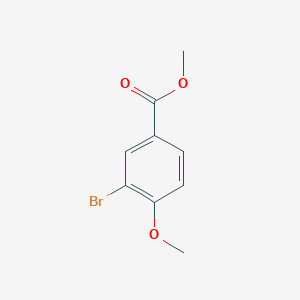
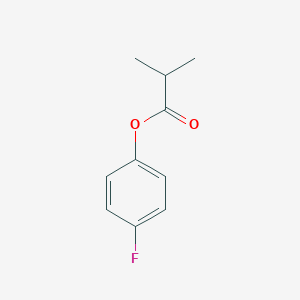
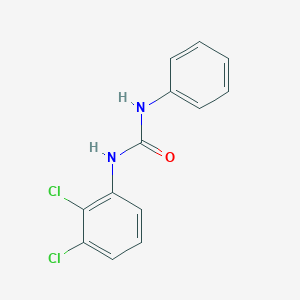
![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)
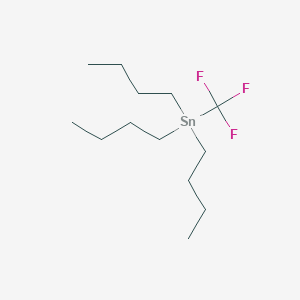
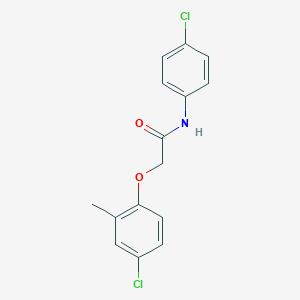
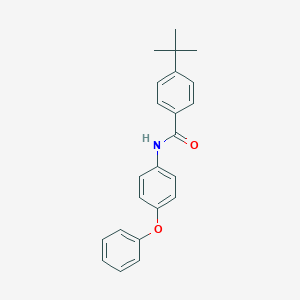
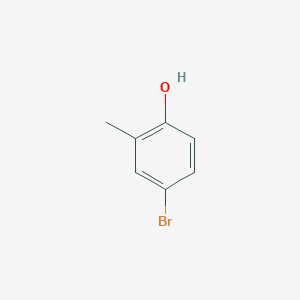
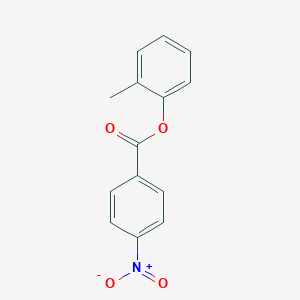
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)
